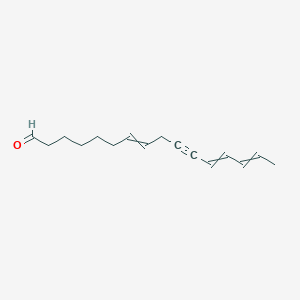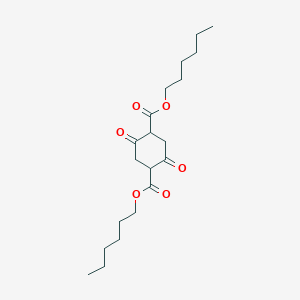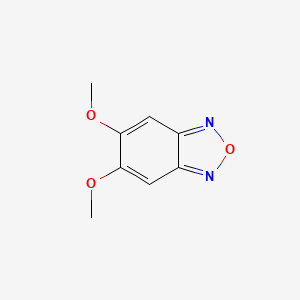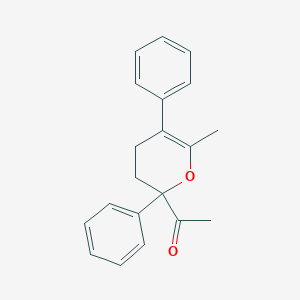![molecular formula C16H18O3 B14306427 7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol CAS No. 113555-82-1](/img/structure/B14306427.png)
7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-[7-(2-Hydroxyethoxy)-7-bicyclo[221]hepta-2,5-dienyl]bicyclo[221]hepta-2,5-dien-7-ol” is a complex organic compound featuring two bicyclo[221]hepta-2,5-dienyl groups connected via a hydroxyethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol” can be approached through several synthetic routes:
Diels-Alder Reaction: The bicyclo[2.2.1]hepta-2,5-dienyl groups can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Etherification: The hydroxyethoxy linkage can be introduced through an etherification reaction between a hydroxy group and an ethylene oxide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the bicyclo[2.2.1]hepta-2,5-dienyl groups, leading to the formation of saturated bicyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclic systems.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may be useful in the development of novel materials with specific properties.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe to study biological processes and interactions.
Industry
Polymer Science: Potential use in the synthesis of polymers with unique mechanical and chemical properties.
Catalysis: May serve as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of “7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol” would depend on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy linkage and bicyclic structures may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A simpler compound with a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: Another compound with a related bicyclic framework.
Uniqueness
“7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol” is unique due to the presence of two bicyclo[2.2.1]hepta-2,5-dienyl groups connected via a hydroxyethoxy linkage. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
113555-82-1 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
7-[7-(2-hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol |
InChI |
InChI=1S/C16H18O3/c17-9-10-19-16(13-5-6-14(16)8-7-13)15(18)11-1-2-12(15)4-3-11/h1-8,11-14,17-18H,9-10H2 |
InChI Key |
CHBUNZDVOUWDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC1C2(C3(C4C=CC3C=C4)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
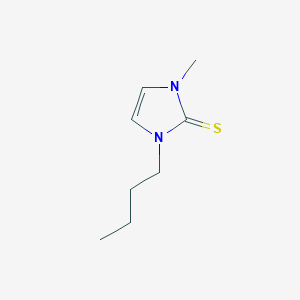
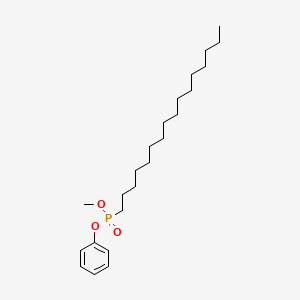
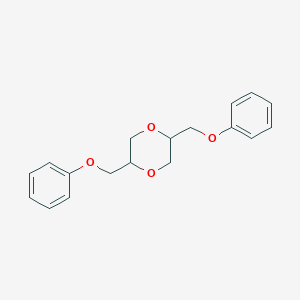
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
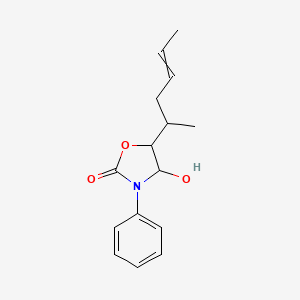
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
